molecular formula C7H6Cl2O2S B2550795 Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate CAS No. 2166694-28-4

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B2550795
CAS No.: 2166694-28-4
M. Wt: 225.08
InChI Key: SFNYEXYYNLDDSF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate can be synthesized through several methodsThe reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-methylthiophene-2-carboxylate
  • Methyl 5-chloro-4-(bromomethyl)thiophene-2-carboxylate
  • Methyl 5-chloro-4-(hydroxymethyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound characterized by its unique thiophene ring structure, which includes chlorine and carboxylate functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄Cl₂O₂S
  • Molecular Weight : 225 g/mol
  • Structural Features : The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its biological activity.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateUnknownRequires further research
Ethyl 5-chloro-4-methylthiophene-2-carboxylateModeratePromisingExhibited antibacterial and anticancer activities
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acidModerateModerateSimilar structure with potential applications

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study indicated that certain thiophene derivatives exhibit moderate antibacterial activity against various strains of bacteria. This compound is hypothesized to share these properties due to structural similarities.
  • Anticancer Potential :
    • Research on related compounds has shown promising results in anticancer activity, particularly against leukemia and breast cancer cell lines. For instance, ethyl 5-chloro-4-methylthiophene-2-carboxylate demonstrated significant cytotoxic effects in vitro, suggesting that this compound may also exhibit similar properties .
  • Mechanism of Action :
    • The mechanism by which thiophene derivatives exert their biological effects often involves interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of various cellular pathways, which is crucial for understanding their therapeutic potential.

Future Directions for Research

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Suggested areas for future investigation include:

  • In Vitro Studies : Comprehensive testing against a broader range of bacterial and cancer cell lines to establish a clearer profile of its antimicrobial and anticancer activities.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.

Properties

IUPAC Name

methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYEXYYNLDDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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